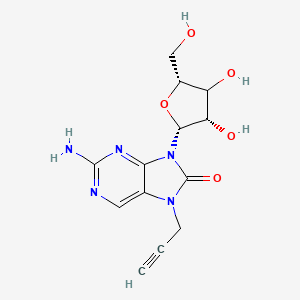
Adenosine 5'-monophosphate-13C (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-monophosphate-13C (disodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of adenosine monophosphate, where the carbon atoms are replaced with the isotope carbon-13. This labeling allows for precise tracking and analysis in various biochemical and physiological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-13C (disodium) involves the incorporation of carbon-13 into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-13C (disodium) often involves large-scale chemical synthesis. This process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production process may also involve the use of specialized equipment and reagents to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-monophosphate-13C (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 5’-monophosphate-13C (disodium) may yield adenosine diphosphate or adenosine triphosphate, while reduction may yield deoxyadenosine monophosphate .
Applications De Recherche Scientifique
Adenosine 5’-monophosphate-13C (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Used to investigate metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
Adenosine 5’-monophosphate-13C (disodium) exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids and other biomolecules, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include adenosine receptors, AMP-activated protein kinase, and various nucleotide-binding proteins .
Comparaison Avec Des Composés Similaires
Adenosine 5’-monophosphate-13C (disodium) is unique due to its isotopic labeling, which allows for precise tracking in research applications. Similar compounds include:
Adenosine monophosphate: The non-labeled version used in various biochemical studies.
Adenosine diphosphate: A related nucleotide involved in energy transfer.
Adenosine triphosphate: Another related nucleotide that serves as a primary energy carrier in cells
Propriétés
Formule moléculaire |
C10H12N5Na2O7P |
|---|---|
Poids moléculaire |
392.18 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i10+1;; |
Clé InChI |
QGXLVXZRPRRCRP-UYDZICGCSA-L |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)



